Synthetic Route to 3-Arylpyrazole-4-carboxamide Libraries
This compound is a product of a novel and efficient two-step synthetic route designed to access a broader class of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides [1]. Its value is demonstrated by its ability to serve as a versatile intermediate, enabling a more diverse synthesis of these 3-aryl analogues than previously possible. While specific quantitative data comparing its synthetic yield to other intermediates is not provided in the primary reference, its role in a novel, high-yield route establishes its utility as a preferred starting material over less versatile 5-aminopyrazole derivatives [1]. The reported preparation of the key pyrazole bromide intermediate from potassium tricyanomethanide is accomplished in only two steps with good yield [1].
| Evidence Dimension | Synthetic Utility and Accessibility |
|---|---|
| Target Compound Data | Key intermediate in a two-step, good-yield synthesis from potassium tricyanomethanide [1] |
| Comparator Or Baseline | Other 5-aminopyrazole intermediates not accessible via this efficient two-step route |
| Quantified Difference | Not explicitly quantified; the advantage is in the existence of a novel, efficient synthetic route enabling greater versatility [1]. |
| Conditions | Organic synthesis; two-step procedure from potassium tricyanomethanide [1] |
Why This Matters
For researchers building libraries of pyrazole-based compounds, the availability of an efficient synthetic route to this core structure accelerates lead generation and optimization efforts.
- [1] Bobko, M.A., Kaura, A.C., Evans, K.A., et al. (2012). A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Tetrahedron Letters, 53(2), 200-203. View Source
